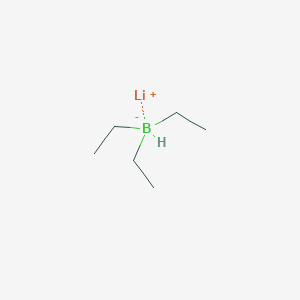

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is an organoboron compound with the chemical formula ( \text{Li(C}_2\text{H}_5)_3\text{BH} ). It is commonly referred to as a powerful reducing agent used in organometallic and organic chemistry. This compound is typically marketed and used as a solution in tetrahydrofuran (THF) and appears as a colorless to yellow liquid .

Méthodes De Préparation

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is synthesized by the reaction of lithium hydride (LiH) with triethylborane (( \text{Et}_3\text{B} )) in tetrahydrofuran (THF). The reaction proceeds as follows :

[ \text{LiH} + \text{Et}_3\text{B} \rightarrow \text{Li(C}_2\text{H}_5)_3\text{BH} ]

The resulting THF complex is stable indefinitely in the absence of moisture and air. Industrial production methods involve similar synthetic routes, ensuring the compound’s stability and purity for commercial use .

Analyse Des Réactions Chimiques

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF undergoes a variety of chemical reactions, primarily functioning as a reducing agent. Some of the key reactions include :

Reduction of Alkyl Halides: Alkyl halides are reduced to alkanes.

Reduction of Carbonyl Compounds: Carbonyl compounds, esters, acid chlorides, acid anhydrides, and tertiary amides are reduced to alcohols.

Reduction of Disulfides: Disulfides are reduced to thiols.

Deprotonation of Carboxylic Acids: Carboxylic acids are deprotonated, but the resulting lithium carboxylates are not reduced.

Ring-Opening of Epoxides: Epoxides undergo ring-opening to give alcohols, often with high regio- and stereoselectivity.

Common reagents and conditions used in these reactions include THF as the solvent and room temperature conditions. Major products formed from these reactions are alkanes, alcohols, and thiols .

Applications De Recherche Scientifique

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF has a wide range of applications in scientific research, including :

Organic Synthesis: It is used as a powerful reducing agent in the synthesis of various organic compounds.

Catalysis: Acts as an efficient catalyst for the hydroboration of aldehydes and ketones, transforming them into primary and secondary alcohols.

Medicinal Chemistry: Utilized in the generation of α,α-difluoroenolates, which are valuable intermediates in the synthesis of fluorinated compounds with potential medicinal applications.

Material Science: Employed in the preparation of specialized materials through selective reductions and deoxygenation reactions.

Mécanisme D'action

The mechanism by which lithiumtriethylborohydride exerts its effects involves the transfer of hydride ions (H-) to the substrate. This transfer reduces the substrate, converting it into a more stable form. The molecular targets include carbonyl groups, alkyl halides, and disulfides, among others. The pathways involved typically include nucleophilic addition and substitution reactions .

Comparaison Avec Des Composés Similaires

Super-Hydride(R) solution, 1.0 M lithium triethylborohydride in THF is often compared with other reducing agents such as lithium borohydride, sodium borohydride, and lithium aluminium hydride. Some similar compounds include :

Lithium Borohydride: A less powerful reducing agent compared to lithiumtriethylborohydride.

Sodium Borohydride: Commonly used for milder reductions.

Lithium Aluminium Hydride: A strong reducing agent but less selective than lithiumtriethylborohydride.

This compound is unique due to its high reactivity and selectivity, making it suitable for reducing sterically hindered substrates and performing selective reductions that other agents cannot achieve .

Propriétés

Formule moléculaire |

C6H16BLi |

|---|---|

Poids moléculaire |

106.0 g/mol |

Nom IUPAC |

lithium;triethylboranuide |

InChI |

InChI=1S/C6H16B.Li/c1-4-7(5-2)6-3;/h7H,4-6H2,1-3H3;/q-1;+1 |

Clé InChI |

WCJAYABJWDIZAJ-UHFFFAOYSA-N |

SMILES canonique |

[Li+].[BH-](CC)(CC)CC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.